Boc-4-methyl-L-phenylalanine
Overview
Description
Boc-4-methyl-L-phenylalanine is a type of amino acid derivative . It is used as an active pharmaceutical intermediate and is also an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .
Molecular Structure Analysis
The molecular formula of Boc-4-methyl-L-phenylalanine is C15H21NO4 . Its molecular weight is 279.33 . The SMILES string representation isCc1ccc(CC@HOC(C)(C)C)C(O)=O)cc1
. Physical And Chemical Properties Analysis
Boc-4-methyl-L-phenylalanine has an assay of ≥98.0% (TLC) . Its optical activity is [α]20/D +16±2°, c = 1% in methanol . The melting point is 84-88 °C .Scientific Research Applications
Photoactivatable Analogues of Phenylalanine : Boc-protected derivatives have been used to create photoactivatable, carbene-generating analogues of phenylalanine. These compounds have applications in studying protein synthesis and biological activity in systems like Escherichia coli tRNAPhe (Baldini et al., 1988).
Conformationally-constrained Phosphotyrosyl Mimetics : Syntheses of Boc-protected amino acid analogues, like N-Boc 4-(diethylphosphono)-(α-methyl)phenylalanine, have been reported for use in studying cellular signal transduction processes (Oishi et al., 2004).
Native Chemical Ligation at Phenylalanine : Boc-protected amino acids have been utilized in the synthesis of compounds like erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This method has broad applications in peptide and protein synthesis (Crich & Banerjee, 2007).
Radioiodination in Peptide Synthesis : N-Boc-protected phenylalanine derivatives have been synthesized and radioiodinated for use in peptide synthesis. This approach is significant for the preparation of radiolabeled phenylalanine derivatives (Wilbur et al., 1993).
Synthesis of Aminomethyl-L-Phenylalanine : N-Boc-4-Aminomethyl-L-phenylalanine has been prepared from N-Boc-4-Iodophenylalanine, which is crucial for producing specific amino acid derivatives (Hartman & Halczenko, 1991).
Synthesis of Diverse Phenylalanine Derivatives : Methods have been developed for synthesizing a library of Boc-protected l-phenylalanines with various functionalities, which can alter the electronic and steric properties of the resulting amino acid derivatives (Illuminati et al., 2022).
Synthesis and Resolution of Boc-L-Methylphenylalanines : Boc-L-methylphenylalanines have been synthesized and resolved, showing importance in drug research, including in the development of anti-hypertension drugs and peptide receptor antagonists (Xiao, 2008).
Safety And Hazards
properties
IUPAC Name |
(2S)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWNPUFECDJCX-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375790 | |
Record name | N-Boc-4-Methyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-Methyl-L-phenylalanine | |
CAS RN |
80102-26-7 | |
Record name | N-Boc-4-Methyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-4-methyl-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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